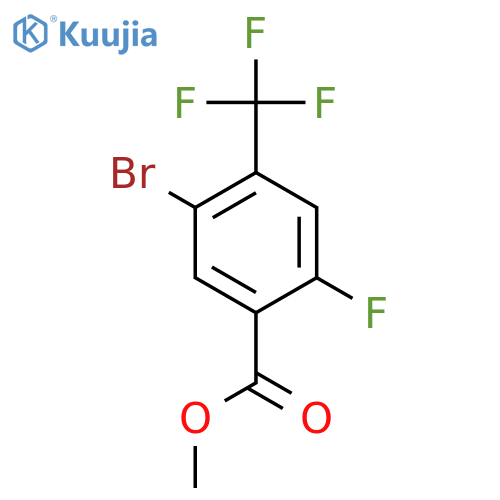

Cas no 2007915-72-0 (Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate)

Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate

- SGBUWZHSQLZMPP-UHFFFAOYSA-N

- A1-20611

- CS-0343640

- SCHEMBL24065786

- 2007915-72-0

- AS-0725

-

- インチ: 1S/C9H5BrF4O2/c1-16-8(15)4-2-6(10)5(3-7(4)11)9(12,13)14/h2-3H,1H3

- InChIKey: SGBUWZHSQLZMPP-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C(=O)OC)C(=CC=1C(F)(F)F)F

計算された属性

- せいみつぶんしりょう: 299.94090g/mol

- どういたいしつりょう: 299.94090g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 269

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 26.3

Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR01O5ED-5g |

Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate |

2007915-72-0 | 98% | 5g |

$830.00 | 2023-12-15 | |

| Aaron | AR01O5ED-100mg |

Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate |

2007915-72-0 | 98% | 100mg |

$19.00 | 2025-02-13 | |

| Aaron | AR01O5ED-250mg |

Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate |

2007915-72-0 | 98% | 250mg |

$46.00 | 2025-02-13 | |

| 1PlusChem | 1P01O561-250mg |

Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate |

2007915-72-0 | 97% | 250mg |

$370.00 | 2023-12-19 | |

| Aaron | AR01O5ED-1g |

Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate |

2007915-72-0 | 98% | 1g |

$173.00 | 2025-02-13 | |

| 1PlusChem | 1P01O561-100mg |

Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate |

2007915-72-0 | 97% | 100mg |

$241.00 | 2023-12-19 |

Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate 関連文献

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

-

Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463

-

8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoateに関する追加情報

Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate (CAS No. 2007915-72-0): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate, identified by its CAS number 2007915-72-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting complex diseases such as cancer and inflammatory disorders. The unique structural features of this molecule, including the presence of bromine, fluorine, and trifluoromethyl substituents, contribute to its versatility and reactivity, making it an invaluable tool for medicinal chemists.

The< strong>5-bromo and 2-fluoro groups in the benzoate core enhance the electrophilicity and lipophilicity of the molecule, respectively. These attributes are particularly beneficial in designing molecules that require optimal solubility and binding affinity to biological targets. Additionally, the 4-(trifluoromethyl) moiety imparts additional metabolic stability and electronic properties that can fine-tune the pharmacokinetic profile of drug candidates.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate has emerged as a key building block in this endeavor. For instance, studies have demonstrated its utility in synthesizing small-molecule inhibitors targeting kinases and other enzymes overexpressed in cancer cells. The bromine substituent allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of more complex scaffolds.

The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds due to their ability to modulate drug properties such as bioavailability and metabolic stability. The incorporation of fluorine atoms into drug molecules often enhances their binding affinity to biological targets, a phenomenon known as "fluorine effect." Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate exemplifies this trend, as its structure incorporates both fluorine and trifluoromethyl groups—both of which are well-documented to improve drug-like properties.

Recent advances in computational chemistry have further highlighted the potential of this compound. Molecular modeling studies suggest that derivatives of methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate can effectively interact with specific protein pockets involved in disease pathways. These insights have guided the design of novel analogs with enhanced potency and selectivity. Additionally, high-throughput screening campaigns have identified several promising lead compounds derived from this intermediate, underscoring its significance in drug discovery.

The synthesis of methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate itself is a testament to modern synthetic methodologies. Traditional approaches often rely on multi-step sequences involving halogenation and fluorination reactions. However, recent innovations have enabled more efficient synthetic routes, including one-pot processes that minimize waste and improve yields. These advancements not only make the compound more accessible but also align with green chemistry principles by reducing environmental impact.

The versatility of methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate extends beyond oncology applications. Researchers have explored its use in developing treatments for neurological disorders, where fluorinated benzoates exhibit potential neuroprotective effects. Furthermore, its structural motif is reminiscent of natural products known for their antimicrobial properties, suggesting possible applications in antibiotic development.

In conclusion, methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate (CAS No. 2007915-72-0) represents a cornerstone in modern pharmaceutical synthesis. Its unique structural features and reactivity make it an indispensable intermediate for designing next-generation therapeutics. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain at the forefront of medicinal chemistry innovation.

2007915-72-0 (Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate) 関連製品

- 1997627-85-6(Carbamic acid, N-cyclopropyl-N-(4-methoxy-3-oxobutyl)-, 1,1-dimethylethyl ester)

- 450345-43-4(N4-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine)

- 1261914-76-4(4-(3,5-Dicarboxyphenyl)-3-methoxybenzoic acid)

- 2460754-56-5(1-2-(5-bromothiophen-3-yl)cyclopropyl-2-chloroethan-1-one)

- 1806184-80-4(2-(Aminomethyl)-3-methoxy-5-(trifluoromethoxy)pyridine-4-acetic acid)

- 2171962-60-8(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidobicyclo2.2.1heptane-2-carboxylic acid)

- 887466-75-3(8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1806759-93-2(4-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-3-sulfonyl chloride)

- 2228421-53-0(3-(5-chloro-2-fluoropyridin-3-yl)propan-1-amine)

- 337921-63-8(1-(4-chlorophenyl)-1-ethanone O-[6-({[1-(4-chlorophenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime)